molecular formula C22H26N4O3 B11019161 3-{2,5-dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}-N-[2-(pyridin-2-yl)ethyl]propanamide

3-{2,5-dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}-N-[2-(pyridin-2-yl)ethyl]propanamide

Cat. No.: B11019161
M. Wt: 394.5 g/mol
InChI Key: MPTJLFVGTVGPBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{2,5-dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}-N-[2-(pyridin-2-yl)ethyl]propanamide is a complex organic compound that features an imidazolidinone core, a pyridine ring, and a propanamide group

Preparation Methods

The synthesis of 3-{2,5-dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}-N-[2-(pyridin-2-yl)ethyl]propanamide typically involves multiple steps, starting with the formation of the imidazolidinone core. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The imidazolidinone core can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can modify the functional groups attached to the core, potentially altering the compound’s properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-{2,5-dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}-N-[2-(pyridin-2-yl)ethyl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazolidinone core and the attached functional groups can interact with these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Compared to other imidazolidinone derivatives, 3-{2,5-dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}-N-[2-(pyridin-2-yl)ethyl]propanamide is unique due to its specific combination of functional groups. Similar compounds include:

Properties

Molecular Formula

C22H26N4O3

Molecular Weight

394.5 g/mol

IUPAC Name

3-[2,5-dioxo-1-(4-propan-2-ylphenyl)imidazolidin-4-yl]-N-(2-pyridin-2-ylethyl)propanamide

InChI

InChI=1S/C22H26N4O3/c1-15(2)16-6-8-18(9-7-16)26-21(28)19(25-22(26)29)10-11-20(27)24-14-12-17-5-3-4-13-23-17/h3-9,13,15,19H,10-12,14H2,1-2H3,(H,24,27)(H,25,29)

InChI Key

MPTJLFVGTVGPBZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2C(=O)C(NC2=O)CCC(=O)NCCC3=CC=CC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.